molecular formula C16H14FN3O B3042425 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 618098-15-0

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B3042425
CAS No.: 618098-15-0
M. Wt: 283.3 g/mol
InChI Key: DCZRWRXWOUNSAY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the condensation of 4-fluoroacetophenone with 4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
  • 1-(4-Fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine

Uniqueness: 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-21-14-8-2-11(3-9-14)15-10-16(18)20(19-15)13-6-4-12(17)5-7-13/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZRWRXWOUNSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-15-0
Record name 1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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